molecular formula C23H32N8O7 B583047 Cyclo(Ala-Arg-Gly-Asp-Mamb) CAS No. 153381-95-4

Cyclo(Ala-Arg-Gly-Asp-Mamb)

Cat. No.: B583047
CAS No.: 153381-95-4
M. Wt: 532.558
InChI Key: HRASXYOWQQTBAQ-RCBQFDQVSA-N
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Description

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a complex organic compound with a unique structure that includes multiple functional groups

Mechanism of Action

Target of Action

The primary target of XJ735 is the αvβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ3 integrin is particularly important in angiogenesis and osteoclast-mediated bone resorption .

Mode of Action

XJ735 acts as an antagonist to the αvβ3 integrin . It binds to the integrin, blocking its interaction with its natural ligands. This prevents the downstream signaling that would normally occur when the integrin is activated.

Biochemical Pathways

The antagonistic action of XJ735 on the αvβ3 integrin affects several biochemical pathways. In particular, it has been shown to inhibit the ERK1/2 and Akt signaling pathways in distal pulmonary arterial smooth muscle cells (PASMCs) . These pathways are involved in cell proliferation and migration, among other processes. By inhibiting these pathways, XJ735 can reduce the proliferation and migration of PASMCs .

Result of Action

The inhibition of the αvβ3 integrin by XJ735 has several molecular and cellular effects. It reduces the proliferation and migration of PASMCs , which can help to prevent or reduce pulmonary vascular remodeling. This is particularly relevant in the context of pulmonary arterial hypertension (PAH), a condition that XJ735 has been shown to alleviate in animal models .

Preparation Methods

The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) involves multiple steps, including the formation of the bicyclic structure and the introduction of the various functional groups. The synthetic routes typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclo(Ala-Arg-Gly-Asp-Mamb) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRASXYOWQQTBAQ-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746733
Record name [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153381-95-4
Record name [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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